Methyl 4-hydroxy-2-isopropylbenzoate

概要

説明

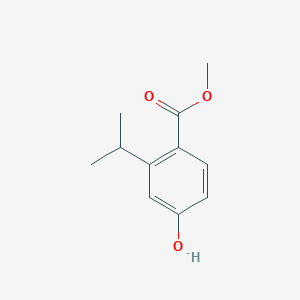

Methyl 4-hydroxy-2-isopropylbenzoate, also known as benzoic acid, 4-hydroxy-2-(1-methylethyl)-, methyl ester, is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and an isopropyl group on the benzene ring, along with a methyl ester functional group.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-isopropylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-hydroxy-2-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

Methyl 4-hydroxy-2-isopropylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-isopropylbenzoic acid or 4-isopropylbenzophenone.

Reduction: Formation of 4-hydroxy-2-isopropylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Methyl 4-hydroxy-2-isopropylbenzoate has been investigated for its potential therapeutic uses:

- Antimicrobial Properties : Similar to other parabens, this compound exhibits significant antimicrobial activity, making it suitable as a preservative in pharmaceutical formulations. Its effectiveness against a broad spectrum of bacteria and fungi allows for extended shelf life and stability in various products .

- Anticancer Research : Recent studies have explored the synthesis of derivatives based on this compound for anticancer activity. For instance, derivatives synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The structure-activity relationship (SAR) analysis revealed promising correlations between chemical modifications and enhanced biological activity .

Cosmetic Applications

The compound is widely used in the cosmetic industry due to its preservative qualities:

- Preservative in Personal Care Products : this compound is frequently incorporated into lotions, creams, and other personal care items to prevent microbial growth. Its presence helps maintain product integrity and safety during use .

- Skin Absorption Studies : Research involving human subjects has shown that methylparaben can be absorbed through the skin, with concentrations peaking shortly after application. This characteristic is crucial for understanding its efficacy and safety profile in cosmetic formulations .

Food Industry Applications

In addition to pharmaceuticals and cosmetics, this compound finds utility in food preservation:

- Food Preservative : The compound's antimicrobial properties make it an effective agent for extending the shelf life of various food products. It is often used in low concentrations to inhibit microbial growth without significantly altering the taste or quality of the food .

Table 1: Comparison of Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.1% |

| Ethylparaben | Escherichia coli | 0.05% |

| Propylparaben | Candida albicans | 0.15% |

Table 2: Anticancer Activity of Derivatives

| Compound ID | Structure Modification | IC50 (mg/mL) | Cancer Cell Line |

|---|---|---|---|

| Compound A | Hydroxyl group addition | 0.39 | MCF7 |

| Compound B | Isopropyl substitution | 1.1 | MCF7 |

| Compound C | Methyl group substitution | 0.75 | MCF7 |

Case Study 1: Antimicrobial Efficacy in Cosmetics

A study evaluated the effectiveness of this compound as a preservative in various cosmetic formulations. Results indicated that products containing this compound maintained microbial counts below acceptable limits over an extended period, demonstrating its role in enhancing product safety.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, derivatives synthesized from this compound were tested against human cancer cell lines. Notably, certain derivatives exhibited lower IC50 values compared to standard chemotherapy agents, suggesting potential as alternative therapeutic agents .

作用機序

The mechanism of action of methyl 4-hydroxy-2-isopropylbenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular pathways .

類似化合物との比較

Similar Compounds

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl ester group, used in similar applications.

Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl ester group, used as a preservative.

Uniqueness

Methyl 4-hydroxy-2-isopropylbenzoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other parabens. This structural difference can lead to variations in its applications and effectiveness in different contexts .

生物活性

Methyl 4-hydroxy-2-isopropylbenzoate, commonly known as methyl paraben , is a compound of significant interest due to its biological activity, particularly in the fields of pharmaceuticals and cosmetics. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from p-hydroxybenzoic acid. Its molecular structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 198.23 g/mol

The compound exhibits properties that make it suitable for use as a preservative and antimicrobial agent in cosmetic formulations.

Antimicrobial Properties

Methyl paraben is widely recognized for its antimicrobial activity , particularly against a range of fungi and bacteria. It acts by disrupting microbial cell membranes, inhibiting cell division, and ultimately leading to cell death. Research has demonstrated that methyl paraben is effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Fungi : Including Candida albicans.

In a study examining the antibacterial efficacy of various benzoate derivatives, methyl paraben showed significant inhibition zones against tested bacterial strains, indicating its potential as a preservative in food and cosmetic products .

Cytotoxicity and Safety Assessment

The cytotoxic effects of methyl paraben have been evaluated in various studies. For instance, dermal toxicity assessments in rabbits revealed no adverse effects at concentrations typically used in cosmetic formulations . However, concerns regarding its estrogenic activity have been raised due to its structural similarity to estrogen, leading to ongoing debates about its safety in long-term exposure scenarios.

This compound exerts its biological effects through several mechanisms:

- Disruption of Cell Membranes : The compound integrates into microbial membranes, altering permeability and leading to cell lysis.

- Inhibition of Enzymatic Activity : It interferes with metabolic pathways essential for microbial growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that methyl paraben may induce oxidative stress in cells, contributing to its antimicrobial effects .

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of methyl paraben alongside other parabens through various assays:

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Methyl Paraben | Staphylococcus aureus | 27 |

| Methyl Paraben | Escherichia coli | 22 |

| Ethyl Paraben | Candida albicans | 25 |

This data illustrates the effectiveness of methyl paraben compared to other compounds in inhibiting microbial growth .

Quantum Chemical Analysis

Theoretical studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of methyl paraben. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates high reactivity, which correlates with its biological activity . The calculated HOMO-LUMO gap suggests that the compound is capable of donating electrons, enhancing its interaction with electrophilic species.

特性

IUPAC Name |

methyl 4-hydroxy-2-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKXULOUPTVJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。